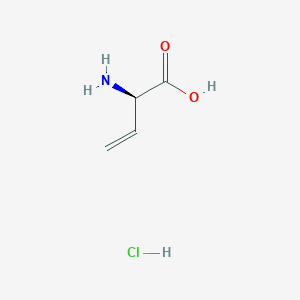

(R)-2-Aminobut-3-ènoïque acide chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Aminobut-3-enoic acid hydrochloride is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Applications De Recherche Scientifique

®-2-Aminobut-3-enoic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its role in various biological processes and as a potential therapeutic agent.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Aminobut-3-enoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Aminobut-3-enoic acid.

Reaction Conditions: The reaction conditions often involve the use of hydrochloric acid to convert the free amino acid into its hydrochloride salt form. This process may require controlled temperature and pH conditions to ensure the desired product is obtained.

Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the pure ®-2-Aminobut-3-enoic acid hydrochloride.

Industrial Production Methods

In an industrial setting, the production of ®-2-Aminobut-3-enoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Aminobut-3-enoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted amino acids.

Mécanisme D'action

The mechanism of action of ®-2-Aminobut-3-enoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as a substrate or inhibitor for enzymes, affecting various metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Aminobut-3-enoic acid hydrochloride: The enantiomer of ®-2-Aminobut-3-enoic acid hydrochloride, with similar chemical properties but different biological activities.

2-Aminobutyric acid hydrochloride: A similar compound with a different carbon chain length.

3-Aminobutyric acid hydrochloride: Another related compound with a different position of the amino group.

Uniqueness

®-2-Aminobut-3-enoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds

Activité Biologique

(R)-2-Aminobut-3-enoic acid hydrochloride, also known as (2R)-2-aminobut-3-enoic acid hydrochloride, is an organic compound with significant biological activity, particularly in the context of neurotransmitter biosynthesis and metabolic pathways. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

- Molecular Formula : C₄H₇ClN₄O₂

- Molecular Weight : 137.57 g/mol

- InChI Key : DGDXDTSUVOEPFK-AENDTGMFSA-N

This compound's structure includes a vinyl group and is a derivative of glycine, which allows it to participate in various biochemical reactions.

Biological Activities

(R)-2-Aminobut-3-enoic acid hydrochloride exhibits several notable biological activities:

- Neurotransmitter Precursor : It serves as a precursor in the synthesis of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibitory neurotransmission in the central nervous system.

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in neurotransmission, potentially influencing synaptic plasticity and neuronal signaling pathways.

- Metabolic Pathways : Its structural similarity to other amino acids allows it to participate in various metabolic pathways, contributing to amino acid metabolism and nitrogen balance in organisms.

The mechanisms through which (R)-2-Aminobut-3-enoic acid hydrochloride exerts its biological effects include:

- Competitive Inhibition : It may act as a competitive inhibitor for certain enzymes involved in amino acid metabolism, thereby modulating the availability of substrates for neurotransmitter synthesis.

- Receptor Modulation : There is evidence suggesting that this compound may modulate neurotransmitter receptors, influencing their activity and the overall excitability of neurons.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and potential biological implications of related compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (S)-2-Aminobut-3-enoic acid hydrochloride | 75266-38-5 | 1.00 |

| (S)-2-Aminopropanoic acid hydrochloride | 6003-05-0 | 0.76 |

| (S)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 201469-31-0 | 0.74 |

| 3-butenoic acid, 2-amino-, hydrochloride | 302-72-7 | 0.72 |

| 2-aminoacrylic acid hydrochloride | 56-41-7 | 0.72 |

The unique stereochemistry and functional groups of (R)-2-Aminobut-3-enoic acid hydrochloride allow it to engage in distinct biochemical pathways compared to its analogs, particularly due to its vinyl group which may lead to different reactivity profiles and biological effects.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activities of (R)-2-Aminobut-3-enoic acid hydrochloride:

- Neuropharmacological Studies : Research has demonstrated its potential role in modulating GABAergic transmission, which could have implications for treating neurological disorders such as epilepsy and anxiety disorders.

- Metabolic Studies : Investigations into its metabolic pathways have shown that it can influence nitrogen metabolism, making it a candidate for further research in nutritional biochemistry.

- Synthetic Applications : The compound's versatility in organic synthesis has been explored for developing novel pharmaceuticals, particularly those targeting neurological conditions.

Propriétés

IUPAC Name |

(2R)-2-aminobut-3-enoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c1-2-3(5)4(6)7;/h2-3H,1,5H2,(H,6,7);1H/t3-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDXDTSUVOEPFK-AENDTGMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.